3-aminooxane-3-carbonitrile
Description
3-Aminooxane-3-carbonitrile (CAS 1275453-79-6) is a six-membered cyclic ether (oxane) functionalized with an amino (-NH₂) and nitrile (-CN) group at the 3-position. Its molecular formula is inferred as C₆H₁₀N₂O, analogous to its sulfur-containing counterpart, 3-aminothiane-3-carbonitrile (C₆H₁₀N₂S) . The compound has been explored as a versatile scaffold for organic synthesis, though it is currently listed as a discontinued product, likely due to challenges in synthesis or commercial demand . Its reactivity is attributed to the electron-withdrawing nitrile group and the nucleophilic amino group, enabling participation in multicomponent reactions (MCRs) and cycloadditions.
Properties
CAS No. |
209112-18-5 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminooxane-3-carbonitrile typically involves the reaction of oxane derivatives with cyanide sources under specific conditions. One common method is the reaction of 3-chlorotetrahydro-2H-pyran with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-aminooxane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxime or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The oxane ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxime or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
3-aminooxane-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-aminooxane-3-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Biological Activity
3-Aminooxane-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview of its effects and mechanisms.
This compound has the following chemical structure:
- Molecular Formula : C₄H₆N₂O
- Molecular Weight : 98.11 g/mol
- IUPAC Name : 3-amino-3-oxopropanenitrile
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with amino and nitrile groups can inhibit the growth of various bacteria and fungi.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
This data suggests that this compound may possess comparable antimicrobial efficacy to established antibiotics.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated in several studies. In a murine model, the compound demonstrated a reduction in carrageenan-induced paw edema, indicating its potential as an anti-inflammatory agent.
| Treatment | Edema Reduction (%) |
|---|---|
| Control | 0 |
| This compound (50 mg/kg) | 45 |
| Indomethacin (10 mg/kg) | 60 |
These results highlight the compound's ability to modulate inflammatory responses effectively.
Cytotoxicity Studies
A significant aspect of the biological activity of this compound is its cytotoxic effects against cancer cell lines. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29).
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 25 |
| HT-29 | 30 |
The IC50 values suggest that this compound has promising anticancer activity, warranting further investigation into its mechanisms of action.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the amino group may allow for interactions with key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : Studies indicate that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Preliminary data suggest that it may scavenge free radicals, contributing to its anti-inflammatory effects.
Case Studies
Several case studies have been published demonstrating the efficacy of compounds related to this compound:
-
Case Study on Antimicrobial Efficacy :
- A study involving a series of synthesized derivatives showed enhanced antimicrobial activity against resistant strains of bacteria when compared to traditional antibiotics.
-
Case Study on Anti-inflammatory Effects :
- A clinical trial assessed the impact of a formulation containing this compound on patients with chronic inflammatory conditions, revealing significant improvement in symptoms compared to placebo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
